3',7'-Dihydroxy-2'-(hydroxymethyl)-2',4',7'-trimethyl-2',7'-dihydrospiro[cyclopropane-1,5'-inden]-6'(3'h)-one
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Overview
Description
1,4-dihydroxy-2-(hydroxymethyl)-2,4,7-trimethylspiro[1H-indene-6,1’-cyclopropane]-5-one is a complex organic compound known for its unique spiro structure This compound is characterized by the presence of multiple hydroxyl groups and a cyclopropane ring fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydroxy-2-(hydroxymethyl)-2,4,7-trimethylspiro[1H-indene-6,1’-cyclopropane]-5-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spiro structure. The hydroxyl groups are introduced through selective oxidation reactions, and the methyl groups are added via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to accelerate the reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-dihydroxy-2-(hydroxymethyl)-2,4,7-trimethylspiro[1H-indene-6,1’-cyclopropane]-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1,4-dihydroxy-2-(hydroxymethyl)-2,4,7-trimethylspiro[1H-indene-6,1’-cyclopropane]-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dihydroxy-2-(hydroxymethyl)-2,4,7-trimethylspiro[1H-indene-6,1’-cyclopropane]-5-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The spiro structure may also play a role in its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Illudin S: A sesquiterpenoid with a similar spiro structure.
Illudin I2: Another compound with a spiro[1H-indene-6,1’-cyclopropane] core.
Uniqueness
1,4-dihydroxy-2-(hydroxymethyl)-2,4,7-trimethylspiro[1H-indene-6,1’-cyclopropane]-5-one is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
3779-56-4 |
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Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1,4-dihydroxy-2-(hydroxymethyl)-2,4,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-5-one |
InChI |
InChI=1S/C15H20O4/c1-8-10-9(6-13(2,7-16)11(10)17)14(3,19)12(18)15(8)4-5-15/h6,11,16-17,19H,4-5,7H2,1-3H3 |
InChI Key |
ZWMQGXMHSMRYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(C=C2C(C(=O)C13CC3)(C)O)(C)CO)O |
Origin of Product |
United States |
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